furan-2-yl 2,2-dimethylpropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLKGAYIMZHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452495 | |
| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100921-72-0 | |
| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Furan 2 Yl 2,2 Dimethylpropanoate and Analogues
Strategies for Furan (B31954) Ring Construction and Functionalization Relevant to the Compound
The formation of the furan nucleus is the initial and critical step in the synthesis of furan-2-yl 2,2-dimethylpropanoate. A variety of methods, from classical name reactions to modern catalytic protocols, can be employed to construct the furan ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical methods such as the Paal-Knorr synthesis , which involves the dehydration of 1,4-dicarbonyl compounds, and the Feist-Benary furan synthesis , from the reaction of α-halo ketones with β-dicarbonyl compounds, remain fundamental. researchgate.net However, contemporary organic synthesis has seen a surge in transition-metal-catalyzed reactions that offer greater efficiency and substrate scope. researchgate.net
Modern catalytic approaches include:
Gold-catalyzed cyclizations: Propargylic alcohols can undergo dehydrative cyclization catalyzed by gold complexes to yield furan rings under mild, open-flask conditions. organic-chemistry.org
Palladium and Copper co-catalyzed reactions: A modular approach allows for the synthesis of highly substituted furans from propargyl alcohols, an acid chloride, and a boronic acid source, proceeding through a cascade of reactions including diboration, acylation, and cyclization. nih.govd-nb.infonih.gov
Annulation reactions: Copper-catalyzed intermolecular annulation of ketones with various partners like β-nitrostyrenes or aromatic olefins provides a regioselective route to multisubstituted furans. organic-chemistry.org
For the synthesis of this compound, a key requirement is the presence of a hydroxyl group at the C2 position of the furan ring to allow for subsequent esterification. This can be achieved by synthesizing 2-hydroxyfuran (which exists in tautomeric equilibrium with furan-2(5H)-one) or by functionalizing a pre-formed furan ring. The high electron density of the furan ring makes it susceptible to electrophilic attack, which can be directed to achieve functionalization at the desired position. numberanalytics.com
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Cycloisomerization of Allenones | Au nanoparticles on TiO₂ | Heterogeneous catalysis, mild conditions, recyclable catalyst. | organic-chemistry.org |
| Dehydrative Cyclization | Gold(I) complexes | Fast reactions, high yields, broad substrate scope. | organic-chemistry.org |
| trans-Carboboration Cascade | Pd/Cu co-catalyst system | Modular synthesis of tetra-substituted furans from simple precursors. | nih.govd-nb.infonih.gov |
| Intermolecular Annulation | Cu(II) catalysts | Regioselective, applicable to cyclic and acyclic ketones. | organic-chemistry.org |
Esterification and Transesterification Approaches for 2,2-Dimethylpropanoate Integration
Once a furan nucleus with a hydroxyl group at the 2-position is obtained, the 2,2-dimethylpropanoate (pivaloate) ester can be introduced via two primary methods: direct esterification or transesterification.
Direct Esterification involves the reaction of 2-hydroxyfuran with pivalic acid or a more reactive derivative like pivaloyl chloride or pivalic anhydride. This reaction is typically catalyzed by an acid or a base. The use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the reaction with pivalic acid.
Transesterification offers an alternative route that can be performed under mild conditions. google.com This process involves reacting a furan derivative, such as furfuryl alcohol, with an alkyl pivalate (B1233124) in the presence of a catalyst. A notable process uses potassium carbonate as a catalyst for the transesterification between an alkyl ester and furfuryl alcohol at low temperatures (25-60°C), which is advantageous for energy consumption and for substrates that may be sensitive to higher temperatures. google.com Another approach involves the acid-catalyzed transesterification of dimethyl furan-2,5-dicarboxylate (B1257723) with various alcohols, a method that could be adapted for this synthesis. researchgate.net
| Method | Reactants | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct Esterification | 2-Hydroxyfuran + Pivaloyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | High reactivity of acid chloride. | General Knowledge |
| Transesterification | Furfuryl Alcohol + Alkyl Pivalate | Potassium Carbonate, 25-60°C | Mild conditions, low energy cost, avoids toxic inhibitors. | google.com |
| Acid-Catalyzed Transesterification | Dimethyl Furan-2,5-dicarboxylate + Alcohol | Acid catalyst (e.g., H₂SO₄) | Applicable to bio-based furan diesters. | researchgate.net |
| One-Pot Synthesis | Galactaric Acid + Alcohol | H₂SO₄, p-xylene, 160°C | Direct conversion of biomass-derived acid to furan esters. | nih.govacs.org |
Stereoselective Synthesis Pathways and Chiral Control in Related Furan Systems
While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for creating its chiral analogues, which are important scaffolds in many bioactive compounds. benthamdirect.com The development of methods to control chirality in furan systems is an active area of research.
Strategies for accessing chiral furan derivatives include:
Asymmetric Catalysis: Transition-metal catalysts combined with chiral ligands can mediate enantioselective cycloadditions. For instance, iridium-catalyzed asymmetric [3+2] cycloaddition of carboxylic acids with vinylcyclopropanes yields highly enantioenriched tetrahydrofurans, which are hydrogenated furan rings. acs.orgacs.org
Chiral Pool Synthesis: Readily available chiral starting materials, such as carbohydrates, can be converted into multifunctionalized chiral furan derivatives. benthamdirect.com This approach leverages the inherent stereochemistry of the starting material to build complex chiral targets.
Organocatalysis: Chiral organocatalysts can be employed in reactions like the Feist-Benary synthesis to induce enantioselectivity.
Chirality Transfer: It is possible to transfer chirality from an optically active starting material to the final furan-containing product during the reaction sequence, as demonstrated in certain furan ring transfer reactions. rsc.org
These methodologies highlight the sophisticated level of control that can be achieved in the synthesis of furan-containing molecules, enabling access to specific stereoisomers for applications in fields like medicinal chemistry. benthamdirect.comnih.gov
| Methodology | Catalyst/Approach | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Iridium-Phosphoramidite Catalyst | Enantioenriched Tetrahydrofurans | High enantioselectivity (up to 99% ee). | acs.orgacs.org |
| Chiral Pool Approach | Carbohydrate Precursors | Multifunctionalized Chiral Furans | Utilizes natural chirality. | benthamdirect.com |
| Furan Ring Transfer (FRT) | Optically Active Propynyl Ethers | Chiral Allylic Alcohols | Facile transfer of chirality to the product. | rsc.org |
| Remote Asymmetric Induction | Chiral Ligands with Palladium | Enantioenriched Indenes (from Oxabicycles) | Installs chirality remote from the initial chiral center. | acs.org |
Catalytic Protocols and Green Chemistry Principles in the Synthesis of Furan Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes to furan derivatives. rsc.org This involves the use of renewable feedstocks, atom-efficient reactions, and the reduction of hazardous waste. Furans are at the forefront of this movement, as key platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF) can be derived directly from biomass. mdpi.comfrontiersin.orgrsc.org
Key green and catalytic approaches include:
Biomass Valorization: The synthesis of furan precursors from lignocellulosic biomass is a prime example of green chemistry, providing a sustainable alternative to petrochemical feedstocks. rsc.orgfrontiersin.org
Heterogeneous Catalysis: The use of solid acid catalysts, such as Amberlyst-15 or zeolites, facilitates reactions like the condensation of 2-methylfuran. researchgate.net These catalysts are easily separated from the reaction mixture and can often be reused, minimizing waste.
Ionic Liquids: Acidic functionalized ionic liquids have been shown to effectively catalyze the dehydration of carbohydrates to form furfural and HMF. frontiersin.org
One-Pot Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces solvent usage and waste. rsc.org The conversion of galactaric acid directly to furan dicarboxylate esters is an example of such a process. nih.govacs.org
These strategies not only make the synthesis of compounds like this compound more environmentally benign but also often lead to more efficient and cost-effective processes. rsc.orgresearchgate.net
| Principle | Example Application | Catalyst/System | Benefit | Reference |
|---|---|---|---|---|
| Renewable Feedstocks | Conversion of cellulose/sugars to furfural & HMF | Acid catalysts (mineral, solid, ionic liquids) | Reduces reliance on fossil fuels. | rsc.orgmdpi.comfrontiersin.org |
| Heterogeneous Catalysis | Condensation of 2-methylfuran | Amberlyst-15 resin | Easy catalyst recovery and reuse. | researchgate.net |
| Atom Economy | Cycloaddition reactions | Various metal catalysts | Maximizes incorporation of starting materials into the product. | numberanalytics.com |
| Benign Solvents | Cycloisomerization in nanomicelles | Gold catalysts in water | Avoids use of volatile organic solvents. | organic-chemistry.org |
Multicomponent Reactions and Modular Synthesis for Furan-Based Esters
Multicomponent reactions (MCRs) and modular synthesis represent highly efficient strategies for rapidly constructing molecular complexity and generating libraries of related compounds. researchgate.net These approaches are well-suited for the synthesis of furan-based esters and their analogues.
Multicomponent Reactions involve the one-pot combination of three or more starting materials to form a product that contains portions of all the initial reactants. researchgate.net This approach is prized for its operational simplicity, atom economy, and ability to quickly build complex molecules. For instance, furan-2(5H)-one derivatives can be synthesized via MCRs involving arylglyoxals and Meldrum's acid. researchgate.net Another example is a furan-thiol-amine (FuTine) MCR that forges 3-thio-N-substituted pyrroles, demonstrating the power of MCRs in heterocycle synthesis, a principle applicable to furans. researchgate.net
Modular Synthesis provides a programmable and flexible route to a wide array of analogues. nih.govd-nb.info A powerful example is the palladium/copper-catalyzed cascade reaction that transforms propargyl alcohols into trisubstituted furans. nih.govresearchgate.net By simply changing the propargyl alcohol, the acid chloride, and a final coupling partner (e.g., in a Suzuki reaction), a large library of furans with four different substituents can be systematically created. nih.govd-nb.info This modularity is unrivaled for exploring structure-activity relationships by allowing for the systematic permutation of substituents around the furan core. nih.govresearchgate.net Applying this logic, one could envision a modular synthesis of furan-based esters by varying both the components that form the furan ring and the acyl group that is ultimately attached.
| Strategy | Key Reaction | Reactants | Key Advantage | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | Tandem MCR | 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, Meldrum's acid | Simultaneous formation of two different heterocyclic fragments. | researchgate.net |
| Modular Synthesis | trans-Carboboration/Cyclization Cascade | Propargyl alcohol, B₂(pin)₂, acid chloride, aryl halide | Programmable access to all isomers of a tetra-substituted furan. | nih.govd-nb.infonih.govresearchgate.net |
| Multicomponent Coupling | Ugi and Passerini Reactions | 2-Furfural, acetylenic acid, amine, isocyanide | Creates precursors for Intramolecular Diels-Alder reactions. | acs.org |
Mechanistic Investigations of Chemical Transformations Involving Furan 2 Yl 2,2 Dimethylpropanoate
Reactivity of the Furan (B31954) Nucleus in the Context of Ester Substitution
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. chemicalbook.com However, the presence of the electron-withdrawing 2,2-dimethylpropanoate (pivalate) group at the 2-position significantly influences the reactivity and regioselectivity of electrophilic substitution reactions. The ester group deactivates the furan ring towards electrophiles compared to unsubstituted furan.
Electrophilic attack on the furan ring can theoretically occur at the C3, C4, or C5 positions. The stability of the resulting cationic intermediate (arenium ion) determines the preferred position of substitution. Attack at the C5 position is generally favored as the positive charge can be delocalized over three atoms, including the ring oxygen, leading to a more stable intermediate compared to attack at the C3 or C4 positions. chemicalbook.compearson.com The electron-withdrawing nature of the ester group at C2 further disfavors substitution at the adjacent C3 position. Therefore, electrophilic substitution on furan-2-yl 2,2-dimethylpropanoate is predicted to occur predominantly at the C5 position, and to a lesser extent at the C4 position.
For instance, bromination of methyl furan-2-carboxylate (B1237412) in the presence of aluminum chloride has been shown to yield the 4,5-dibromo-ester, indicating that under certain conditions, substitution can occur at both the C4 and C5 positions. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Attack | Relative Stability of Intermediate | Major/Minor Product |
| C5 | High (Resonance stabilization involving the oxygen atom) | Major |
| C4 | Moderate | Minor |
| C3 | Low (Adjacent to electron-withdrawing group) | Very Minor/Not Observed |
Reactions Involving the Carbonyl Group of the 2,2-Dimethylpropanoate Moiety
The carbonyl group of the ester functionality in this compound is a key reaction center for nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-furoic acid and 2,2-dimethylpropan-1-ol (neopentyl alcohol). The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. researchgate.net The base-catalyzed mechanism (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of alkaline hydrolysis of benzo[b]furan-2-carboxylates has been studied, providing insight into the electronic effects of the furan ring system on this reaction. rsc.org
Transesterification: This process involves the conversion of the pivalate (B1233124) ester into another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, the transesterification of alkyl esters with furfuryl alcohol in the presence of potassium carbonate has been reported to produce furfuryl esters. google.com A similar process could be applied to this compound to generate other furan-2-yl esters.
Studies on Superelectrophilic Activation Mechanisms in Furan Chemistry
Superelectrophilic activation involves the generation of highly reactive cationic species in superacidic media. rsc.orgrsc.org In the context of furan esters, both the furan ring and the carbonyl group can be protonated in superacids like triflic acid (TfOH). This dual protonation generates a dicationic species that is significantly more reactive towards nucleophiles than the parent molecule.
Studies on related compounds, such as 3-(furan-2-yl)propenoic acids and their esters, have shown that in the presence of a Brønsted superacid, O,C-diprotonated forms are generated. nih.gov These superelectrophilic intermediates are key in reactions like the hydroarylation of the carbon-carbon double bond. nih.gov For this compound, it is plausible that in a superacid medium, protonation occurs at both the furan ring oxygen and the carbonyl oxygen of the ester group. This would generate a highly reactive dicationic intermediate, poised to react with even weak nucleophiles.
Unimolecular Dissociation and Pyrolysis Reaction Pathways for Furan Derivatives
The thermal decomposition of furan and its derivatives has been the subject of several studies. The pyrolysis of furan itself is known to proceed through complex reaction pathways involving ring-opening to form unsaturated carbonyl compounds, which then fragment into smaller molecules. nih.govnih.govacs.org
For furan esters, the pyrolysis is expected to be influenced by both the furan ring and the ester group. The thermal degradation of furanoate polyesters has been shown to occur primarily through a β-hydrogen scission mechanism. acs.org In the case of this compound, the absence of β-hydrogens in the 2,2-dimethylpropanoate moiety suggests that this specific pathway is unlikely.
Instead, the initial step in the pyrolysis of this compound is more likely to be the unimolecular decomposition of the furan ring or the cleavage of the ester bond. The pyrolysis of furfural (B47365), which contains a carbonyl group at the 2-position, has been shown to initially decompose to furan and carbon monoxide. nih.gov A similar pathway could be envisioned for the pivalate ester, leading to the formation of furan and other fragments derived from the ester group. The pyrolysis of furan resins, which are polymers of furfuryl alcohol, has also been studied to understand the formation of glassy carbon. acs.orgyoutube.com
Table 2: Potential Primary Pyrolysis Pathways for this compound
| Pathway | Initial Products |
| Furan Ring Opening | Unsaturated dicarbonyl compounds |
| Ester Bond Cleavage | Furan radical and pivaloyl radical |
| Decarbonylation-like | Furan and products from the pivaloyl group |
Radical Reactions and Oxidative Transformations of Furan Esters
The furan ring is susceptible to attack by radicals and can undergo various oxidative transformations. Radical reactions, such as radical bromination, can occur on the furan ring, typically at the 5-position.
Oxidative cleavage of the furan ring is a common transformation that can be achieved using various oxidizing agents. organicreactions.org This reaction often proceeds through the formation of an endoperoxide intermediate via a [4+2] cycloaddition with singlet oxygen, which then rearranges to form a 1,4-dicarbonyl compound. nih.gov For this compound, oxidative cleavage would lead to the formation of a dicarbonyl compound with the pivalate group still attached.
The oxidation of furans containing a β-ketoester group at the 2-position by Mn(III)/Co(II) catalysts under an oxygen atmosphere has been shown to lead to oxidative ring-opening to produce 1,4-dicarbonyl moieties. rsc.orgrsc.orgresearchgate.net This type of oxidation highlights the reactivity of the furan ring even when substituted with an ester-containing group.
Computational and Theoretical Chemistry Studies on Furan 2 Yl 2,2 Dimethylpropanoate
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of furan-2-yl 2,2-dimethylpropanoate. These methods provide a detailed picture of the molecule's geometry, electronic properties, and reactivity indices.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), can be employed to optimize the molecular geometry of this compound. researchgate.net This reveals precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state. For instance, the planarity of the furan (B31954) ring and the orientation of the bulky 2,2-dimethylpropanoate group relative to the ring are key structural parameters that can be accurately determined.
Furthermore, DFT calculations yield crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. asianpubs.org A smaller gap suggests higher reactivity. For furan derivatives, the HOMO is typically localized on the furan ring, making it susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. asianpubs.org These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group and the furan ring's oxygen atom are expected to be regions of high electron density, making them potential sites for interaction with electrophiles or for forming hydrogen bonds.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Electron donating ability | |
| LUMO Energy | Electron accepting ability | |
| HOMO-LUMO Gap | Chemical reactivity and stability |
Molecular Dynamics Simulations and Conformational Analysis
While QM methods provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape.
MD simulations can also be used to study the behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. This is crucial for understanding its solubility, aggregation behavior, and potential interactions with biological targets.
Prediction of Spectroscopic Signatures for Elucidation Purposes
Computational methods are invaluable for predicting spectroscopic signatures, which can aid in the experimental identification and characterization of this compound.
Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental data.
The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. asianpubs.org By analyzing the vibrational modes, specific peaks in the spectra can be assigned to the stretching and bending of particular bonds, such as the C=O stretch of the ester, the C-O-C stretches of the furan ring and ester group, and the vibrations of the furan ring itself. acs.org These predictions are instrumental in confirming the synthesis and purity of the compound.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.commdpi.com The predicted chemical shifts for the protons and carbons of the furan ring and the 2,2-dimethylpropanoate group provide a powerful tool for structural elucidation.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Key Predicted Signals |
|---|---|
| ¹H NMR | Chemical shifts for furan ring protons, tert-butyl protons |
| ¹³C NMR | Chemical shifts for furan ring carbons, carbonyl carbon, quaternary carbon, and methyl carbons |
| IR | C=O stretching frequency, C-O stretching frequencies, furan ring vibrations |
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways.
A key application is the study of reaction mechanisms. For example, the hydrolysis of the ester bond is a fundamental reaction. chemtube3d.com Computational methods can be used to model the reaction pathway, both under acidic and basic conditions. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate. The energy barrier, or activation energy, can be calculated as the difference in energy between the reactants and the transition state. A lower activation energy indicates a faster reaction.
Transition state theory can then be used to calculate theoretical reaction rates. These computational studies can elucidate the role of catalysts and the effect of substituents on the reaction rate and mechanism. For instance, the electronic properties of the furan ring can influence the stability of intermediates and transition states in reactions such as electrophilic substitution or cycloadditions. numberanalytics.comacs.org
In Silico Screening and Library Design for Furan-Based Compounds
The computational tools and understanding gained from the study of this compound can be extended to the design of new furan-based compounds with desired properties. In silico screening involves the use of computational methods to evaluate large libraries of virtual compounds for their potential activity against a specific target. researchgate.netresearchgate.netnih.gov
Starting with the core structure of this compound, a virtual library of derivatives can be generated by systematically modifying different parts of the molecule. For example, the substituents on the furan ring or the ester group could be varied. These virtual compounds can then be subjected to high-throughput computational screening.
Techniques like molecular docking can be used to predict how well these compounds might bind to a specific protein target, which is a key step in drug discovery. asianpubs.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the structural features of the molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. This in silico approach significantly reduces the time and cost associated with the experimental screening of large numbers of compounds, allowing researchers to focus on the most promising candidates. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of Furan 2 Yl 2,2 Dimethylpropanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For furan-2-yl 2,2-dimethylpropanoate, ¹H and ¹³C NMR provide unambiguous evidence for its connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The furan (B31954) ring protons appear as distinct multiplets in the aromatic region, while the tert-butyl group of the pivaloate moiety gives a characteristic sharp singlet in the aliphatic region. Based on data from analogous furan-2-yl esters and pivalate (B1233124) compounds, the expected chemical shifts are detailed below. mdpi.comstackexchange.com The protons on the furan ring (H3, H4, and H5) exhibit characteristic coupling constants (J-values) that confirm their relative positions. stackexchange.com
Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: Data are predicted based on analogous compounds. Actual values may vary slightly.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Furan H5 | ~7.60 | Doublet of doublets (dd) | J₅₄ ≈ 1.8 Hz, J₅₃ ≈ 0.9 Hz |
| Furan H3 | ~6.55 | Doublet of doublets (dd) | J₃₄ ≈ 3.5 Hz, J₃₅ ≈ 0.9 Hz |
| Furan H4 | ~6.30 | Doublet of doublets (dd) | J₄₃ ≈ 3.5 Hz, J₄₅ ≈ 1.8 Hz |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the pivaloate group, and the four distinct carbons of the furan ring. mdpi.comchemicalbook.com
Interactive Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: Data are predicted based on analogous compounds. Actual values may vary slightly.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~176 |
| Furan C2 | ~148 |
| Furan C5 | ~145 |
| Furan C3 | ~118 |
| Furan C4 | ~112 |
| C (CH₃)₃ | ~39 |
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often employed, which causes the molecule to fragment in a reproducible manner. The fragmentation pattern of this compound provides a molecular fingerprint, confirming its molecular weight and substructural components.
The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₉H₁₂O₃). A key fragmentation pathway involves the cleavage of the ester bond. This would lead to the formation of a highly stable pivaloyl cation, [C(CH₃)₃CO]⁺, which is often the base peak in the spectra of pivaloate esters, with an expected m/z of 85. docbrown.info Another significant fragment would arise from the furan portion of the molecule. The fragmentation of the furan ring itself can be complex. ed.ac.ukresearchgate.net
Interactive Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₉H₁₂O₃]⁺ | 168 |
| Pivaloyl Cation | [C(CH₃)₃CO]⁺ | 85 |
| tert-Butyl Cation | [C(CH₃)₃]⁺ | 57 |
| Furanyloxy Ion | [C₄H₃O-O]⁺ | 83 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) group. Other key absorptions would include C-O stretching frequencies and bands associated with the furan ring. nist.govmdpi.com
Interactive Table 4: Predicted Principal IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Ester | ~1750-1735 | Strong |
| C-O Stretch | Ester | ~1280-1150 | Strong |
| =C-H Stretch | Furan Ring | ~3160-3120 | Medium |
| C-H Stretch | tert-Butyl | ~2970-2870 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By diffracting an X-ray beam off a single crystal of a compound, one can generate a precise electron density map and, from that, a complete molecular structure.
As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. However, were a suitable crystal to be grown and analyzed, this technique would provide unparalleled detail about its solid-state conformation. Key structural parameters that would be determined include:
Precise bond lengths for all C-C, C-H, C-O, and C=O bonds.
Definitive bond angles throughout the molecule.
The dihedral angle between the plane of the furan ring and the plane of the ester group, revealing the preferred conformation in the solid state.
Intermolecular interactions , such as C-H···O hydrogen bonds, that dictate the crystal packing arrangement. nih.gov
This information is crucial for understanding structure-property relationships and for computational modeling studies.
Exploration of Biological Activities and Biochemical Interactions of Furan 2 Yl 2,2 Dimethylpropanoate and Analogues
Investigations into Antimicrobial Efficacy and Mechanisms
The furan (B31954) core is integral to numerous compounds exhibiting significant antimicrobial properties. nih.gov Research into analogues of furan-2-yl 2,2-dimethylpropanoate has shown that the furan moiety is a key pharmacophore for antibacterial and antifungal activity. wisdomlib.orghumanjournals.com The mechanism of action for these compounds often involves the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov
Studies on various furan derivatives have demonstrated efficacy against a range of pathogens. For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have shown good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net These compounds also inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL for most tested compounds against S. aureus. mdpi.comresearchgate.net
Other research has focused on different structural analogues. Newly synthesized 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives exhibit moderate activity against standard test strains, including S. aureus ATCC 25923, E. coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. zsmu.edu.ua In one study, the introduction of pentyl, isopropyl, and isobutyl groups into the structure of these triazole derivatives led to a notable increase in activity against S. aureus. zsmu.edu.ua Similarly, the compound 2-(2-nitrovinyl) furan has demonstrated powerful antimicrobial effects, inhibiting the growth of S. typhimurium, C. cucurbitarum, F. solani, and C. albicans completely (100% inhibition) and showing high efficacy against P. aeruginosa and Staph. aureus (96% inhibition). researchgate.net The antimicrobial activity of furan derivatives is often influenced by the nature and position of substituents on the furan ring. ijrti.org
Antimicrobial Activity of Furan Analogues
| Furan Analogue | Microorganism | Activity/Concentration | Source |
|---|---|---|---|
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | mdpi.comresearchgate.net |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus | MIC of 128 µg/mL | mdpi.comresearchgate.net |
| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Moderate activity | zsmu.edu.ua |
| 2-(2-Nitrovinyl) furan | S. typhimurium, C. cucurbitarum, F. solani, C. albicans | 100% inhibition | researchgate.net |
| 2-(2-Nitrovinyl) furan | P. aeruginosa, Staph. aureus | 96% inhibition | researchgate.net |
Research on Anti-cancer Potential and Related Cellular Pathways
Furan-containing compounds have emerged as promising candidates in the development of novel anti-cancer therapies. nih.gov Their mechanisms often involve targeting critical cellular processes such as cell division, apoptosis, and angiogenesis.
A series of novel furan-based derivatives demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Specifically, two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative (compound 4) and an N-phenyl triazinone derivative (compound 7), exhibited IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Further investigation revealed that these compounds induce cell cycle arrest at the G₂/M phase and trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov This was confirmed by a notable increase in the levels of p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Other research on 3-(furan-2-yl)pyrazolyl hybrid chalcones also showed promising anti-cancer activity. nih.gov One particular chalcone (B49325) derivative (compound 7g) was highly effective against A549 lung carcinoma cells (IC₅₀ = 27.7 µg/ml) and HepG2 hepatocellular carcinoma cells (IC₅₀ = 26.6 µg/ml). nih.gov This compound was shown to significantly increase DNA damage in the treated lung cancer cells. nih.gov
The chemopreventive potential of furan analogues has also been explored. The compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was found to protect against genotoxicity by modulating phase I and phase II metabolic enzymes. nih.gov FPP-3 inhibited the expression and activity of carcinogen-activating enzymes CYP1A1 and CYP1B1, while inducing the expression and activity of detoxifying enzymes such as glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov This induction is mediated by the nuclear translocation of the Nrf2 transcription factor, a key regulator of the antioxidant response. nih.gov
Cytotoxic Activity of Furan Analogues
| Furan Analogue | Cancer Cell Line | IC₅₀ Value | Cellular Pathway | Source |
|---|---|---|---|---|
| Pyridine carbohydrazide derivative (Cpd 4) | MCF-7 (Breast) | 4.06 µM | G₂/M arrest, Intrinsic apoptosis (↑p53, ↑Bax, ↓Bcl-2) | nih.gov |
| N-phenyl triazinone derivative (Cpd 7) | MCF-7 (Breast) | 2.96 µM | G₂/M arrest, Intrinsic apoptosis (↑p53, ↑Bax, ↓Bcl-2) | nih.gov |
| Chalcone derivative (Cpd 7g) | A549 (Lung) | 27.7 µg/ml | Increased DNA damage | nih.gov |
| Chalcone derivative (Cpd 7g) | HepG2 (Liver) | 26.6 µg/ml | - | nih.gov |
Antioxidant Activity Assessment and Radical Scavenging Mechanisms
Furan derivatives have been recognized for their effective antioxidant activities. nih.gov The furan ring itself is believed to contribute to this property through its ability to interact with reactive oxygen species (ROS). One proposed mechanism for furan fatty acids is the transfer of an electron from the furan ring to a peroxyl radical, or the addition of the peroxyl radical to the ring structure. nih.gov
Specific furan-containing compounds have been evaluated for their radical scavenging capabilities. For example, Hypofuran A, a furan derivative isolated from a marine fungus, demonstrated moderate DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capacity with an IC₅₀ value of 27.4 μg/mL. nih.gov Furthermore, research into furan-containing fatty acids in bacteria suggests they can function as membrane-bound scavengers of singlet oxygen, a highly reactive form of oxygen that can cause cellular damage. nih.gov The anti-cancer and chemopreventive activities of some furan derivatives are also linked to their ability to bolster the cellular antioxidant defense system by inducing phase II detoxifying and antioxidant enzymes. nih.gov
Enzyme Inhibition Studies and Target Binding Affinities (e.g., VEGFR-2)
A significant area of research for furan analogues is their potential as enzyme inhibitors, particularly in the context of cancer therapy. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Furan- and furopyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.netacs.orgacs.org
In several studies, these compounds have shown remarkable enzyme inhibition, with IC₅₀ values in the nanomolar range, comparable to the established inhibitor sorafenib. acs.orgacs.orglincoln.ac.uk For instance, a series of novel furo[2,3-d]pyrimidine (B11772683) derivatives were evaluated, and compounds 4c, 7b, and 7c showed significant VEGFR-2 inhibition with IC₅₀ values of 57.1 nM, 42.5 nM, and 52.5 nM, respectively, relative to sorafenib's IC₅₀ of 41.1 nM. acs.orgacs.orglincoln.ac.uk Compound 7b also displayed potent cytotoxicity against A549 and HT-29 cancer cell lines and was shown to deactivate VEGFR-2 in Western blot analysis. acs.orglincoln.ac.uk Structure-activity relationship (SAR) studies indicate that the furan ring can confer a stronger binding affinity for VEGFR-2 compared to analogues containing a thiophene (B33073) ring. nih.gov
VEGFR-2 Inhibition by Furan Analogues
| Furan Analogue | VEGFR-2 IC₅₀ (nM) | Reference Drug (Sorafenib) IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 4c (Furo[2,3-d]pyrimidine) | 57.1 | 41.1 | acs.orgacs.orglincoln.ac.uk |
| Compound 7b (Furan derivative) | 42.5 | 41.1 | acs.orgacs.orglincoln.ac.uk |
| Compound 7c (Furan derivative) | 52.5 | 41.1 | acs.orgacs.orglincoln.ac.uk |
| Compound 36 (Anilide derivative) | 280 (0.28 µM) | - | nih.gov |
| Compound 37 (Anilide derivative) | 250 (0.25 µM) | - | nih.gov |
| Compound 38 (Anilide derivative) | 220 (0.22 µM) | - | nih.gov |
Prodrug Design Principles Utilizing the 2,2-Dimethylpropanoate Moiety
The prodrug approach is a well-established strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. nih.govijpcbs.com Ester prodrugs are a common application of this strategy, where a lipophilic moiety is attached to the parent drug to mask polar functional groups, such as alcohols or carboxylic acids. nih.gov This modification can enhance properties like membrane permeability and oral absorption. nih.govmdpi.com
The 2,2-dimethylpropanoate (also known as pivalate) moiety is a particularly useful promoiety for creating ester prodrugs. Its bulky tertiary butyl group can provide steric hindrance that protects the ester linkage from premature hydrolysis by non-specific esterases in the gut or during absorption. nih.gov An ideal ester prodrug should be chemically stable, well-absorbed, and resistant to hydrolysis before reaching its target or systemic circulation. nih.gov Once absorbed, it should be rapidly and quantitatively cleaved by enzymes (esterases) to release the active parent drug. nih.gov
In the context of a furan-based therapeutic agent, attaching a 2,2-dimethylpropanoate group to a hydroxyl function on the furan ring or a side chain would create a more lipophilic molecule. This modification would be designed to improve its oral bioavailability. After absorption, ubiquitous esterase enzymes in the blood and tissues would hydrolyze the ester bond, releasing the active furan-containing drug to exert its therapeutic effect. This strategy allows for the delivery of polar, furan-containing drugs that might otherwise have poor absorption characteristics. nih.govmdpi.com
Emerging Research Avenues and Future Perspectives for Furan 2 Yl 2,2 Dimethylpropanoate
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
The synthesis of substituted furans has moved beyond classical methods, with a focus on catalytic reactions that offer greater efficiency, selectivity, and substrate scope. Modern strategies often employ transition metal catalysts to construct the furan (B31954) ring or modify existing furan scaffolds under mild conditions.
Recent advancements include gold-catalyzed cascade reactions that efficiently generate highly substituted furans from readily available starting materials like enones. organic-chemistry.org Gold and copper catalysts have been used in combination for the one-pot synthesis of di-, tri-, and tetrasubstituted furans from propargyl alcohols and alkynes, showcasing high yields and a broad tolerance for different functional groups. organic-chemistry.org Another innovative approach involves a palladium/copper co-catalyzed reaction cascade that allows for the modular synthesis of furans with up to four different substituents. nih.gov This method is particularly powerful as it enables the creation of a "library" of furan isomers by systematically permuting the substituents, a valuable tool for structure-activity relationship studies. nih.gov Furthermore, iridium catalysis has been successfully applied in the asymmetric deoxygenative [3+2] cycloaddition of carboxylic acids and vinylcyclopropanes to produce enantioenriched tetrahydrofurans, a related saturated heterocyclic system. acs.orgacs.org
These catalytic systems represent a significant leap forward, enabling the construction of complex furan derivatives with high precision and control, which could be adapted for the selective and efficient synthesis of furan-2-yl 2,2-dimethylpropanoate and its analogues.
Table 1: Comparison of Modern Catalytic Strategies for Furan Synthesis
| Catalytic System | Starting Materials | Key Features | Reference |
| Gold (Au) Catalysis | Enones, Propargylic Alcohols | Mild reaction conditions, high efficiency, access to highly substituted furans. | organic-chemistry.org |
| Triazole-Gold (TA-Au) / Copper (Cu) | Propargyl Alcohols, Alkynes | One-pot, three-step cascade; good to excellent yields; tolerates a large substrate scope. | organic-chemistry.org |
| Palladium (Pd) / Copper (Cu) | Propargyl Alcohols, Acid Chlorides | Modular synthesis of trisubstituted and tetrasubstituted furans; allows for programmable isomer generation. | nih.gov |
| Iridium (Ir) Catalysis | Carboxylic Acids, Vinylcyclopropanes | Asymmetric cycloaddition; produces enantioenriched tetrahydrofurans with high stereoselectivity. | acs.orgacs.org |
Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to modern drug discovery and materials science. For furan derivatives, computational modeling and SAR studies are crucial for optimizing their properties.
A detailed SAR study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 protein provides a clear example of this approach. nih.govnih.gov Researchers systematically modified substituents on the molecule's aromatic rings and found that these changes had a significant impact on the inhibitory activity, measured by IC₅₀ values. nih.gov For instance, adding a dimethyl amine, pyrrolidine, or piperidine (B6355638) group at the 4-position of one of the rings improved activity by two to three times. nih.gov Conversely, a carboxylic acid group at the same position led to reduced activity. nih.gov Such studies are critical for identifying the key molecular features responsible for a desired effect and for guiding the design of more potent and selective compounds. nih.govijabbr.com Molecular docking simulations further aid this process by predicting how different furan derivatives bind to a biological target, as demonstrated in the study of furan-2-carboxamides as potential antibiofilm agents. researchgate.net
These methodologies could be directly applied to this compound to predict its potential biological activities and to design derivatives with enhanced performance.
Exploration of Polypharmacology and Multi-Targeted Design
Complex diseases often involve multiple biological pathways, making drugs that act on a single target less effective. This has led to the rise of polypharmacology—the concept of designing single chemical entities that can modulate multiple targets. nih.gov Furan-based scaffolds are being actively explored in this context.
A notable example is the design and synthesis of furan-bearing pyrazolo[3,4-b]pyridines as novel dual inhibitors of cyclin-dependent kinase 2 (CDK2) and the p53-murine double minute 2 (MDM2) protein-protein interaction. nih.gov Both targets are implicated in cancer progression. Certain compounds in this series displayed potent inhibitory activity against both targets, demonstrating the feasibility of creating multi-targeted agents from a furan-containing core. nih.gov This rational design strategy often involves integrating the pharmacophores of two or more selective molecules into a single hybrid compound. nih.gov The versatility of the furan ring makes it an attractive component for building such multi-target ligands.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify those with a specific biological activity. nih.govspringernature.com This technology is a cornerstone of modern drug discovery and is particularly powerful when combined with combinatorial chemistry, which generates large libraries of related compounds.
Furan derivatives are frequently identified as "hits" in HTS campaigns. For example, multiple 2-furylquinolines were discovered as inhibitors of the APOBEC3G enzyme through an HTS of over 21,000 small molecules. nih.gov Interestingly, this research also highlighted a practical challenge: the initial hit compound was found to decompose into the active inhibitor over time in the DMSO solution used for screening, a crucial consideration for HTS library management. nih.gov HTS has also been used to identify flavonoid compounds, some of which contain furan-like rings, with anthelmintic activity. mdpi.com
The modular synthetic routes developed for furans, which allow for the systematic creation of diverse compound libraries, are ideally suited to generate candidates for HTS. nih.gov This synergy between advanced synthesis and large-scale screening accelerates the discovery of new bioactive furan compounds.
Role in Sustainable Chemistry and Biomass-Derived Chemical Production
The furan ring is a central component in the transition from a fossil fuel-based economy to a sustainable, bio-based one. Furan compounds, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform molecules that can be produced from the dehydration of C5 and C6 sugars found in abundant lignocellulosic biomass. nih.govnih.govmdpi.com
Significant research is focused on the efficient conversion of these biomass-derived furans into a wide range of value-added chemicals and polymers. nih.govrsc.org For example, the oxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), a bio-based substitute for terephthalic acid in the production of polyesters like PEF (polyethylene furanoate). researchgate.net Green chemistry principles are being applied to these transformations, with studies exploring the use of biocatalysts, such as bacteria and enzymes, for the one-pot oxidation of HMF to FDCA. researchgate.net The sustainability of these bio-based chemicals is further supported by ecotoxicological assessments, which have shown many furan platform chemicals to be of low toxicity to various organisms. rsc.org The potential of biomass-derived furans extends to applications like high-performance lubricant base oils, demonstrating their versatility. rsc.org
Given that its core structure is a key bio-derived platform chemical, this compound and related esters are well-positioned to be part of a new generation of sustainable, high-performance chemicals derived from renewable resources.
Table 2: Key Biomass-Derived Furan Platform Chemicals
| Furan Compound | Biomass Source (via Sugars) | Potential Applications | Reference |
| Furfural (FF) | Pentose (C5) sugars from hemicellulose | Solvents, resins, chemical intermediates, polyols | nih.govmdpi.com |
| 5-Hydroxymethylfurfural (HMF) | Hexose (C6) sugars from cellulose, fructose | Production of FDCA for polymers, biofuels, polyols | nih.govnih.govmdpi.com |
| 2,5-Furandicarboxylic acid (FDCA) | Oxidation of HMF | Monomer for bio-based polyesters (e.g., PEF) | researchgate.net |
| 2-Methylfuran (2-MF) | Hydrogenation of furfural | Biofuel, chemical intermediate | rsc.orgmdpi.com |
| Furfuryl alcohol (FOL) | Hydrogenation of furfural | Resins, chemical intermediate for polyols | mdpi.comrsc.org |
Q & A
Q. What is the optimized synthetic route for furan-2-yl 2,2-dimethylpropanoate, and how can yield be improved?
The compound is synthesized via esterification of 2(5H)-furanone with trimethylacetyl chloride, achieving ~80% yield under standard conditions . To optimize yield:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., DMAP) to enhance reaction efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., THF, DCM) for improved solubility of reactants.
- Temperature Control : Monitor exothermic reactions to avoid side products like hydrolyzed intermediates.
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) for purity >95%.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Identify furan ring protons (δ 6.3–7.5 ppm) and ester carbonyl (δ ~170 ppm). Compare with computed spectra (DFT) for validation .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 168 (C₉H₁₂O₃) and fragmentation patterns (e.g., loss of trimethylacetyl group).
Q. How can the hydrolytic stability of this compound be assessed under varying pH conditions?
- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or GC-MS at 25°C/40°C.
- Kinetic Analysis : Calculate rate constants (k) for hydrolysis and identify degradation products (e.g., 2(5H)-furanone).
- Structural Insights : Bulky trimethylacetyl groups may sterically hinder hydrolysis compared to linear esters .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
- Computational Studies : Use DFT (B3LYP/6-31G*) to model transition states for nucleophilic attack on the ester carbonyl. Compare activation energies with analogous esters.
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the carbonyl oxygen can elucidate rate-determining steps.
- Steric Effects : The 2,2-dimethylpropanoate group likely reduces reactivity due to steric hindrance, as seen in similar branched esters .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of furan-2-yl esters?
- Crystallization : Grow single crystals via slow evaporation in hexane/ethyl acetate mixtures.
- SHELX Refinement : Use SHELXL for structure solution, refining parameters like thermal displacement and occupancy .
- Comparative Analysis : Overlay crystal structures with DFT-optimized geometries to identify conformational distortions (e.g., furan ring planarity).
Q. What strategies validate the purity of this compound in high-throughput synthesis pipelines?
- Analytical Workflow :
- GC-MS : Monitor for residual 2(5H)-furanone (retention time ~8.2 min).
- HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient).
- Batch Consistency : Statistical analysis (e.g., RSD <1% across 10 batches) ensures reproducibility.
Q. How do thermodynamic properties of this compound compare to linear-chain esters?
- Heat Capacity : Estimate using group contribution methods or experimental data from ethyl 2,2-dimethylpropanoate (C₇H₁₄O₂, Cₚ = 2.75–2.85 J/g·K at 298–348 K) .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (expected >200°C due to steric stabilization).
Q. What role does this compound play in medicinal chemistry as a prodrug or intermediate?
- Derivatization : React with amines (e.g., benzylamine) to form amides for antimicrobial screening.
- Hydrolysis Studies : Evaluate bioactivation in simulated physiological conditions (pH 7.4, 37°C) to release active moieties .
Data Contradiction and Resolution
Q. How should researchers address conflicting reports on the ester’s stability in oxidative environments?
- Controlled Replication : Repeat experiments under identical conditions (e.g., O₂ atmosphere, UV light exposure).
- Advanced Analytics : Use LC-QTOF-MS to detect trace oxidation products (e.g., hydroxylated furans).
- Meta-Analysis : Compare literature data on substituent effects (e.g., electron-withdrawing groups on furan rings) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
